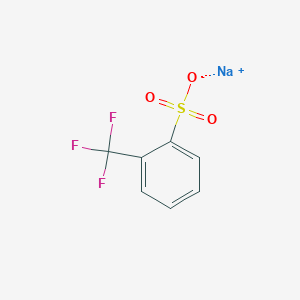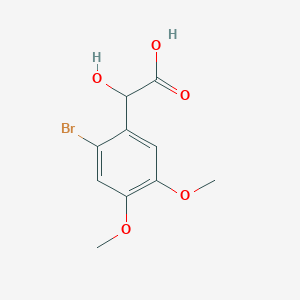
2-Bromo-4,5-dimethoxymandelic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4,5-dimethoxymandelic acid is a chemical compound that belongs to the class of brominated aromatic acids It is characterized by the presence of bromine and methoxy groups attached to a mandelic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethoxymandelic acid typically involves the bromination of 4,5-dimethoxymandelic acid. One common method includes the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher efficiency and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4,5-dimethoxymandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom, yielding 4,5-dimethoxymandelic acid.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium azide or thiourea can be employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4,5-dimethoxymandelic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-4,5-dimethoxymandelic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4,5-dimethoxymandelic acid involves its interaction with molecular targets, such as enzymes. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target. The methoxy groups can also play a role in modulating the compound’s electronic properties, affecting its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4,5-dimethoxybenzoic acid
- 2-Bromo-4,5-dimethoxycinnamic acid
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness
2-Bromo-4,5-dimethoxymandelic acid is unique due to its specific substitution pattern on the mandelic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C10H11BrO5 |
|---|---|
Peso molecular |
291.09 g/mol |
Nombre IUPAC |
2-(2-bromo-4,5-dimethoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H11BrO5/c1-15-7-3-5(9(12)10(13)14)6(11)4-8(7)16-2/h3-4,9,12H,1-2H3,(H,13,14) |
Clave InChI |
YTWZAPVOGBAXRO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C(C(=O)O)O)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


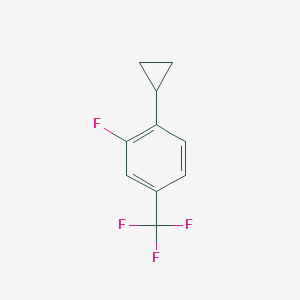
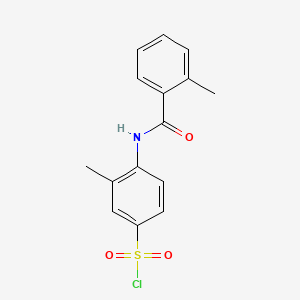
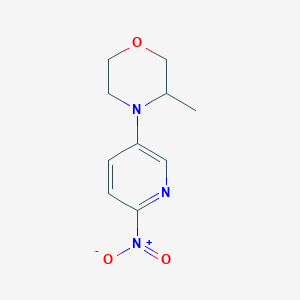
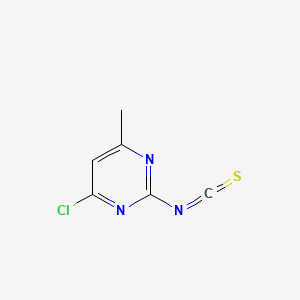

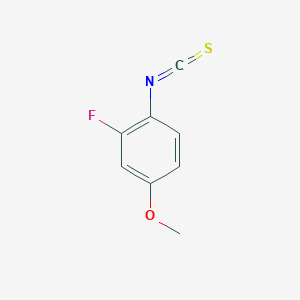
![Carbamic acid, N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13694826.png)
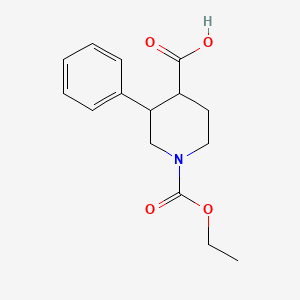
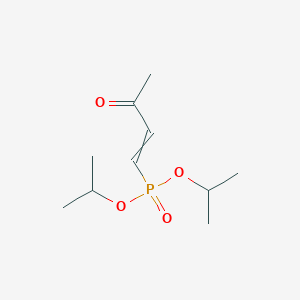

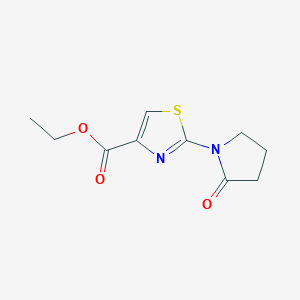
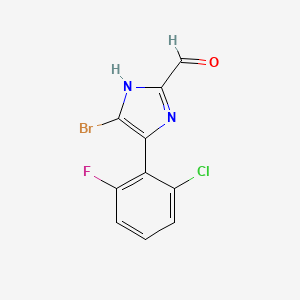
![7,7'-Dichloro-2,2'-bithieno[3,2-b]pyridine](/img/structure/B13694856.png)
